5-Chloro-6-propylpyridin-3-amine
Description
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
5-chloro-6-propylpyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-8-7(9)4-6(10)5-11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
SIPWBFZMNBUDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Contextualization Within Halogenated Pyridine Derivatives Research
Halogenated pyridine (B92270) derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals. The introduction of a halogen atom onto the pyridine ring serves as a crucial handle for subsequent chemical transformations, enabling the synthesis of complex molecular targets. nih.gov
The regioselective halogenation of pyridine rings is a significant challenge in synthetic chemistry due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.gov Modern synthetic methods, such as those employing designed phosphine (B1218219) reagents or proceeding through Zincke imine intermediates, have been developed to achieve controlled halogenation at specific positions (e.g., C-3 or C-4) that are otherwise difficult to functionalize. nih.govresearchgate.net
5-Chloro-6-propylpyridin-3-amine is a polysubstituted pyridine where the chlorine atom at the C-5 position is particularly valuable. This halogen provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, allowing for the construction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity and to perform structure-activity relationship (SAR) studies. nih.gov The presence of both an alkyl group (propyl) and an amino group alongside the chlorine atom offers a multi-functional scaffold for diverse synthetic explorations.
Significance in Contemporary Synthetic Organic Chemistry Paradigms
In contemporary synthetic organic chemistry, the efficiency and modularity of building blocks are paramount. Substituted aminopyridines are highly valued synthons because they contain multiple reactive centers that can be addressed with high selectivity. The 3-aminopyridine (B143674) motif, as seen in 5-Chloro-6-propylpyridin-3-amine, is a precursor to a wide range of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are prevalent in many biologically active compounds.
The amino group in the 3-position can act as a nucleophile in reactions or be readily converted into other functionalities. The interplay between the electron-donating amino group and the electron-withdrawing chloro and ring nitrogen atoms creates a unique electronic environment that influences the reactivity of the entire molecule. This electronic profile dictates the conditions required for further functionalization, making such compounds versatile intermediates.
Interactive Table 2: Potential Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Common Reaction Types |
|---|---|---|
| Chloro | C-5 | Suzuki Coupling, Buchwald-Hartwig Amination, Stille Coupling, Sonogashira Coupling, Nucleophilic Aromatic Substitution (SNAr) |
| Amino | C-3 | Acylation, Alkylation, Diazotization, Cyclization (e.g., to form fused heterocycles) |
| Pyridine (B92270) Nitrogen | N-1 | N-Oxidation, Quaternization, Coordination to metal centers |
Overview of Research Trajectories for Substituted Aminopyridine Systems
Strategic Approaches in Pyridine Ring Construction and Functionalization
The synthesis of specifically substituted pyridines requires careful strategic planning, often involving either the construction of the pyridine ring with the desired substituents already in place or the selective functionalization of a pre-existing pyridine core.
Halogenated Pyridine Precursors in C-N Bond Formation Reactions
Halogenated pyridines are versatile precursors for the synthesis of aminopyridines through carbon-nitrogen (C-N) bond formation reactions. The substitution of a halogen atom on the pyridine ring with an amine is a common and effective strategy.
Nucleophilic displacement of halogens is a frequently used method for creating C-N bonds in pyridine rings. scribd.com While this can sometimes be achieved without a catalyst, the conditions are often harsh. researchgate.net A metal-free method for the site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed, where the reaction preferentially occurs at the fluorine-bearing position of the pyridine ring. rsc.org This method demonstrates high selectivity and accommodates a range of halogenated groups. rsc.org For instance, the reaction of polyhalogenated pyridines with various amines proceeds under mild conditions to generate monosubstituted halogenated pyridines. rsc.org
The reactivity of halopyridines towards nucleophilic substitution is influenced by the nature of the halogen and its position on the ring. The order of reactivity is generally F > Cl > Br > I. The presence of electron-withdrawing groups on the ring can further activate the halogen for displacement. In the context of synthesizing this compound, a potential precursor could be a di- or tri-halogenated pyridine where one halogen is selectively replaced by an amino group. For example, a precursor like 3,5-dichloro-2-propylpyridine could potentially undergo selective amination at the 3-position.
A classic method for introducing an amino group is the Chichibabin amination, which involves the reaction of a pyridine with sodium amide to replace a hydrogen atom, typically at the 2- or 6-position. scribd.com However, for accessing the 3-amino substitution pattern, functional group transformations on a pre-functionalized pyridine are more common. This includes reactions like the Hofmann or Curtius rearrangement of pyridine-3-carboxamides or acyl azides, respectively. scribd.comresearchgate.net
The table below summarizes some C-N bond formation reactions relevant to aminopyridine synthesis.
| Reaction Name | Description | Leaving Group | Typical Reagents | Ref |
| Nucleophilic Aromatic Substitution | Direct displacement of a leaving group by a nucleophile. | Halogen, etc. | Amines | scribd.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Halogen | Amine, Palladium catalyst, Ligand, Base | nih.govacs.org |
| Chichibabin Reaction | Amination of pyridines by reaction with sodium amide. | Hydride ion | Sodium amide | scribd.com |
| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one fewer carbon atom. | - | Bromine, Sodium hydroxide | researchgate.netgoogle.com |
| Curtius Rearrangement | Thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to an amine. | Dinitrogen | Sodium azide, Acid chloride | scribd.comresearchgate.net |
Regioselective Functionalization of Pyridine Rings for Directed Synthesis
Achieving the desired substitution pattern on a pyridine ring often requires methods for regioselective functionalization. The inherent electronic properties of the pyridine ring, where the nitrogen atom withdraws electron density, make direct electrophilic substitution challenging and often leads to mixtures of products. nih.gov Therefore, various strategies have been developed to control the position of incoming functional groups.
One powerful technique is directed ortho metalation (DoM) , where a directing group on the pyridine ring guides the deprotonation of an adjacent C-H bond by a strong base, followed by quenching with an electrophile. znaturforsch.com However, the ortho-position is the most common site for substitution in pyridines. unimi.it Functionalizing the meta-position (C-3 or C-5) is more challenging due to the lack of inherent reactivity at this site. nih.govunimi.it
Recent advancements have enabled the directing group-free regioselective meta-C-H functionalization of pyridines . nih.gov These methods often involve the temporary conversion of the pyridine into a more electron-rich intermediate, which then undergoes regioselective electrophilic functionalization. nih.gov One such approach involves a ring-opening, ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govnih.govresearchgate.net
Another strategy for achieving regioselectivity is through the use of blocking groups . A temporary group can be installed at a more reactive position (e.g., C-4) to direct functionalization to another site. nih.gov For instance, a maleate-derived blocking group has been used to achieve selective Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.gov
The choice of reagent and reaction conditions is also crucial for controlling regioselectivity. For example, in halogen/metal exchange reactions, the use of specific organomagnesium reagents can allow for the selective exchange of iodo or bromo groups on sensitive pyridine substrates. znaturforsch.com
The table below highlights different strategies for regioselective functionalization of pyridines.
| Strategy | Description | Target Position(s) | Key Features | Ref |
| Directed ortho Metalation (DoM) | A directing group guides deprotonation and subsequent functionalization to the adjacent position. | C-2, C-6 | High regioselectivity for ortho-functionalization. | znaturforsch.comunimi.it |
| Zincke Imine Intermediates | Ring-opening to an acyclic imine allows for regioselective functionalization before ring-closing. | C-3 | Enables selective functionalization at the traditionally less reactive 3-position. | nih.govnih.govresearchgate.net |
| Blocking Groups | A temporary group is installed to block a more reactive site, directing functionalization elsewhere. | C-4 (blocked) to direct to other positions | Allows for selective functionalization at otherwise difficult-to-access positions. | nih.gov |
| Halogen/Metal Exchange | Selective exchange of a halogen atom for a metal, followed by reaction with an electrophile. | Position of the halogen | Allows for functionalization at specific pre-determined sites. | znaturforsch.com |
Catalytic Systems and Reaction Optimization for Aminopyridine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of aminopyridines has greatly benefited from the development of novel catalytic systems.
Transition Metal-Mediated Transformations for Pyridine Derivatives
Transition metals are widely used to catalyze the formation of C-N bonds in the synthesis of aminopyridines. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination , are powerful methods for coupling amines with aryl halides, including halopyridines. researchgate.netnih.govacs.org This reaction is known for its broad substrate scope and functional group tolerance. researchgate.net Copper-catalyzed methods have also been developed for the amination of heteroaromatic systems. nih.gov
Transition metal catalysts can also be used for the C-H functionalization of pyridines, providing a direct route to substituted derivatives without the need for pre-functionalized starting materials. nih.gov Rhodium(III)-catalyzed C-3 selective alkenylation of pyridine derivatives via hydroarylation of alkynes has been reported, demonstrating high regioselectivity and yield. rsc.org
The design of ligands for the metal center is crucial for controlling the reactivity and selectivity of these transformations. For example, the use of chiral diamines as ligands in rare earth metal-catalyzed C-H aminoalkylation of pyridines can lead to enantioselective product formation. nih.gov
Below is a table summarizing some transition metal-mediated reactions for pyridine functionalization.
| Catalyst System | Reaction Type | Substrate | Product | Key Features | Ref |
| Pd/Ligand | Buchwald-Hartwig Amination | Halopyridine, Amine | Aminopyridine | Broad substrate scope, good functional group tolerance. | nih.govacs.org |
| Rh(III) | C-H Alkenylation | Pyridine, Alkyne | Alkenylpyridine | High regioselectivity for C-3 functionalization. | rsc.org |
| Yttrium/Chiral Diamine | C-H Aminoalkylation | Pyridine, Imine | Aminoalkylpyridine | Enantioselective functionalization. | nih.gov |
| Iron(III) Chloride | Cyclization | Ketoxime acetate, Aldehyde | Substituted Pyridine | Green synthesis of symmetrical pyridines. | rsc.org |
Biocatalytic Pathways for Pyridine Ring Modification
Biocatalysis offers a green and sustainable alternative to traditional chemical methods for the synthesis of pyridine derivatives. Enzymes can catalyze reactions with high selectivity and under mild conditions.
Research has focused on discovering and engineering enzymes for the synthesis and modification of the pyridine ring. nih.gov For example, a biotransformation process using engineered Rhodococcus jostii RHA1 has been developed to produce pyridine-dicarboxylic acids from lignin (B12514952), a renewable biomass source. ukri.org These dicarboxylic acids can then be further converted to valuable 3- and 4-substituted pyridines through chemical and biocatalytic steps. ukri.org
The degradation pathway of pyridine in microorganisms also provides insights into potential biocatalytic transformations. In Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a two-component flavin-dependent monooxygenase system that directly cleaves the pyridine ring. asm.org While this is a degradative pathway, understanding the enzymes involved could lead to the development of biocatalysts for the synthesis of functionalized pyridines.
The use of Diels-Alderases, enzymes that catalyze Diels-Alder reactions, has been shown to produce pyridine rings in the biosynthesis of certain natural products. nih.gov This highlights the potential for using enzymes to construct the core pyridine scaffold.
Green Chemistry Principles and Sustainable Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. nih.govresearchgate.net This includes the use of greener solvents, catalysts, and reaction conditions.
Key green chemistry approaches in pyridine synthesis include:
Multicomponent one-pot reactions: These reactions combine multiple starting materials in a single step to form the final product, reducing waste and improving efficiency. nih.govresearchgate.net
Green catalysts: The use of non-toxic and recyclable catalysts, such as iron-based catalysts, is a key aspect of green synthesis. rsc.orgbiosynce.com Nanosized copper iodide has also been used as a reusable Lewis acid catalyst for the synthesis of 2-aminopyridine (B139424) derivatives. researchgate.net
Environmentally friendly solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions, reduces environmental pollution. nih.govresearchgate.netbiosynce.com
Microwave-assisted and ultrasonic synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.netnih.gov
The development of sustainable routes to pyridine feedstocks is also a major focus. The production of pyridine derivatives from renewable biomass, as demonstrated with the conversion of lignin to pyridine-dicarboxylic acids, is a promising approach to reduce reliance on fossil fuels. ukri.org
Considerations for Preparative Scale-Up and Process Chemistry
Transitioning a synthetic route from laboratory scale to industrial production introduces a host of new challenges that must be addressed to ensure the process is safe, economical, robust, and environmentally sustainable. For the synthesis of this compound and its analogues, several key process chemistry considerations are paramount. These include the cost and availability of raw materials, reaction efficiency and throughput, purification strategies, and process safety.
Strategic Approaches and C-H Functionalization
The direct C-H functionalization of pyridine rings is an attractive strategy from a process chemistry perspective as it reduces the number of synthetic steps by avoiding the pre-functionalization of starting materials. The Minisci reaction, which involves the addition of a radical to a protonated, electron-deficient heterocycle, is a powerful tool for C-H alkylation. wikipedia.org For a substrate like 5-chloro-3-aminopyridine, the reaction would be performed under acidic conditions to protonate the ring nitrogen, thus activating it towards radical attack. The choice of radical source is critical; for introducing a propyl group, a suitable precursor like butyric acid could be used in combination with an oxidant system such as silver nitrate (B79036) and ammonium (B1175870) persulfate. wikipedia.org
A significant challenge in Minisci reactions is controlling regioselectivity. The directing effects of the existing substituents on the pyridine ring can lead to mixtures of isomers, complicating purification on a large scale. wikipedia.org Recent advances have focused on using blocking groups to achieve exquisite regiochemical control. For instance, a removable blocking group derived from inexpensive maleic acid has been shown to direct alkylation specifically to the C-4 position of pyridine, a strategy that is operationally simple and scalable. nih.govchemistryviews.org While this specific example targets the C-4 position, the principle of using removable directing groups is a key consideration for developing a process for a specific regioisomer.
Table 1: Illustrative Conditions for Minisci-type Alkylation of Pyridine Analogues
| Pyridine Substrate | Alkyl Source | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Not specified | Not specified | High | wikipedia.org |
| Pyridine (with C4-blocking group) | Carboxylic Acid (R-COOH) | AgNO₃, (NH₄)₂S₂O₈ | DCE:H₂O | 50 °C | Moderate to Good | nih.gov |
| 4-Cyanopyridine | Alanine or Pyruvic Acid | AgNO₃, (NH₄)₂S₂O₈ | Not specified | Not specified | Moderate | youtube.com |
Directed Metalation and Cross-Coupling
Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the pyridine ring chelates with an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.org For the synthesis of 6-propyl-substituted analogues, a DMG at the 5-position or the nitrogen atom itself would be required to direct functionalization to C-6. The amino group in 5-chloro-3-aminopyridine would likely need to be protected, for example as a carbamate (B1207046) or amide, to prevent N-deprotonation and to act as an effective DMG. organic-chemistry.org A subsequent reaction with a propyl electrophile, such as propyl iodide or bromide, would install the desired alkyl chain.
From a process chemistry standpoint, DoM reactions require cryogenic temperatures (-78 °C) and the use of highly reactive and pyrophoric organolithium reagents, which poses significant engineering and safety challenges on a large scale. uwindsor.ca However, the high regioselectivity offered by this method can simplify downstream purification, potentially offsetting the initial handling difficulties.
An alternative to direct C-H functionalization is a cross-coupling strategy. This would involve synthesizing a di-halogenated precursor, such as a hypothetical 5-chloro-6-bromopyridin-3-amine, and then coupling it with a propyl organometallic reagent, like propyl Grignard or a propylboronic acid derivative, under transition metal catalysis (e.g., Palladium or Nickel). researchgate.net While this adds steps to the synthesis, cross-coupling reactions are often high-yielding, tolerant of various functional groups, and well-precedented in industrial manufacturing, making them a reliable, albeit potentially longer, option for scale-up. researchgate.net
Process Optimization and Control
For any chosen route, process optimization is crucial. This involves screening catalysts, solvents, and reaction conditions to maximize yield, minimize by-product formation, and ensure operational simplicity. For instance, in amine alkylations, overalkylation is a common side reaction that leads to mixtures of secondary, tertiary, and quaternary amines, complicating purification and reducing the yield of the desired product. nih.govyoutube.com The use of non-nucleophilic, sterically hindered bases like Hünig's base (diisopropylethylamine) can mitigate this issue in the alkylation of secondary amines. researchgate.net For primary amines or ammonia (B1221849), alternative strategies like the Gabriel synthesis or the use of ammonia surrogates may be necessary for selective mono-alkylation on a large scale. nih.gov
The development of continuous flow processes is also a major consideration in modern process chemistry. Flow reactors can offer superior heat and mass transfer, improved safety for hazardous reactions (like those involving organolithiums), and the potential for higher throughput and easier automation compared to traditional batch processing.
Table 2: Scale-Up Considerations for Pyridine Functionalization Methods
| Method | Advantages for Scale-Up | Challenges for Scale-Up |
|---|---|---|
| Minisci Reaction | Uses inexpensive starting materials; C-H functionalization reduces step count. wikipedia.orgnih.gov | Often requires strong oxidants; regioselectivity can be poor without directing/blocking groups, leading to complex purification. wikipedia.org |
| Directed ortho-Metalation (DoM) | High regioselectivity. wikipedia.orgorganic-chemistry.org | Requires cryogenic temperatures and pyrophoric organolithium reagents; amino group protection is likely necessary. uwindsor.caharvard.edu |
| Transition Metal-Catalyzed Cross-Coupling | High yields and functional group tolerance; well-established technology in industry. researchgate.net | Requires pre-functionalized (e.g., halogenated) substrates, adding steps; cost and toxicity of metal catalysts; need for catalyst removal from the final product. |
| Catalytic Borrowing Hydrogen | Atom-efficient and environmentally friendly (water is the main byproduct); can use alcohols as alkylating agents. whiterose.ac.ukresearchgate.net | Requires development of robust and selective catalysts; may require high temperatures and pressures. researchgate.net |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for probing the molecular structure of this compound. By interacting with the molecule at the nuclear and electronic levels, these methods reveal detailed information about its connectivity, functional groups, and electronic environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the precise connectivity and chemical environment of each atom within the this compound structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The pyridine ring contains two aromatic protons, which are anticipated to appear as doublets due to coupling with each other. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) group exert significant influence on the chemical shifts of these protons. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) group, a sextet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group directly attached to the pyridine ring. A broad singlet corresponding to the two protons of the primary amine is also expected, the chemical shift of which can be concentration-dependent.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 (Aromatic) | ~7.7 | d | 1H |
| H-4 (Aromatic) | ~7.0 | d | 1H |
| -NH₂ (Amine) | ~4.0-5.0 | br s | 2H |
| -CH₂-Ar (Propyl) | ~2.7 | t | 2H |
| -CH₂-CH₃ (Propyl) | ~1.7 | sext | 2H |
d = doublet, t = triplet, sext = sextet, br s = broad singlet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are predicted, corresponding to the five carbons of the pyridine ring and the three carbons of the propyl side chain. The chemical shifts are influenced by the nature of the substituents. The carbon atom bonded to the chlorine (C-5) is expected to be significantly downfield, as is the carbon bearing the propyl group (C-6). The carbon attached to the amino group (C-3) will also be affected. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~145 |
| C-4 | ~120 |
| C-5 | ~130 |
| C-6 | ~155 |
| -CH₂-Ar (Propyl) | ~35 |
| -CH₂-CH₃ (Propyl) | ~22 |
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the aromatic protons at H-2 and H-4, and sequential correlations between the propyl group protons (-CH₂-Ar, -CH₂-CH₃, and -CH₃).
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of this compound. The technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
For this compound (C₈H₁₁ClN₂), the expected monoisotopic mass of the molecular ion [M]⁺˙ is approximately 170.0611 u. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will show two peaks separated by two m/z units ([M]⁺˙ and [M+2]⁺˙) in an approximate 3:1 ratio of intensity, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. Common fragmentation pathways for this compound would likely include:
Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) via cleavage of the C-C bond beta to the pyridine ring, resulting in a stable benzylic-type cation.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Loss of propyl radical: Cleavage of the bond between the ring and the propyl group.
Predicted HRMS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺˙ | C₈H₁₁³⁵ClN₂ | ~170.0611 |
| [M+2]⁺˙ | C₈H₁₁³⁷ClN₂ | ~172.0581 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. mdpi.comyoutube.com
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are predicted in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will appear just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine is anticipated to cause an absorption in the 1580-1650 cm⁻¹ region. nih.gov
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.
C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹. youtube.com
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| N-H Bend (Scissor) | 1580 - 1650 |
| Aromatic C=C and C=N Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. Substituted pyridines typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The presence of the amino, chloro, and propyl substituents will influence the position and intensity of these absorption maxima (λ_max). The spectrum is expected to show strong absorptions in the 200-400 nm range, characteristic of a highly conjugated aromatic system with auxochromic groups.
Based on the current available scientific literature, a detailed article focusing solely on the advanced analytical techniques for the structural elucidation and purity assessment of this compound cannot be generated. Searches for specific applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and orthogonal chromatographic approaches for this particular compound did not yield in-depth research findings or detailed experimental data.
Scientific articles and comprehensive analytical reports are essential for providing the specific parameters, impurity profiles, and validation data required for an authoritative and scientifically accurate article as requested in the prompt. Without access to such dedicated studies on this compound, any attempt to create content for the specified sections would be generic and not focused on the compound , thereby failing to meet the core requirements of the instructions.
Therefore, the generation of a thorough and informative article with detailed data tables and research findings on the chromatographic separation and quantification of this compound is not possible at this time. Further research and publication of analytical methodologies for this specific compound are needed to fulfill such a request.
Theoretical and Computational Investigations of 5 Chloro 6 Propylpyridin 3 Amine
Structure-Reactivity Relationship (SRR) Studies via Computational Approaches
The arrangement of atoms and functional groups within a molecule fundamentally governs its reactivity. For 5-Chloro-6-propylpyridin-3-amine, the interplay between the electron-withdrawing chloro group, the electron-donating propyl and amine groups, and the inherent electronic nature of the pyridine (B92270) ring establishes a unique reactivity profile. Computational chemistry provides the tools to dissect these relationships with high precision.
Quantum-chemical calculations are a cornerstone of SRR studies. mdpi.com By solving the Schrödinger equation for the molecule, albeit with approximations, these methods can determine a wide range of electronic and geometric parameters. For instance, the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface can all be calculated. These parameters are critical in predicting how the molecule will interact with other chemical entities. The reactivity of molecules is intricately linked to parameters such as the energy gap (Gap), softness (S), and hardness (H). researchgate.net
A significant advantage of computational chemistry is its ability to map out entire reaction pathways, including the identification of transient intermediates and high-energy transition states. This is particularly valuable for understanding the mechanisms of reactions involving this compound. By modeling the interaction of this compound with various reagents, it is possible to predict the most likely course of a chemical transformation.
The process begins with the geometric optimization of the reactants and products. mdpi.com Subsequently, computational methods are employed to locate the transition state, which represents the energy maximum along the reaction coordinate. mdpi.com The characterization of the transition state, often through vibrational frequency analysis, confirms that it is indeed a true saddle point on the potential energy surface. The energy difference between the reactants and the transition state provides the activation energy, a crucial kinetic parameter that dictates the reaction rate.
For example, in a hypothetical electrophilic aromatic substitution reaction on the pyridine ring of this compound, computational models could predict the most favorable site of attack by an electrophile. This prediction would be based on the calculated electron density at various positions on the ring and the relative energies of the possible intermediates and transition states.
Table 1: Hypothetical Calculated Activation Energies for Electrophilic Substitution on this compound
| Position of Substitution | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
| C2 | Pathway A | 25.8 |
| C4 | Pathway B | 22.3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Building upon the foundational understanding of the structure-reactivity relationship of this compound, computational screening can be employed to design new analogues with tailored reactivity. This in silico approach allows for the rapid evaluation of a large number of virtual compounds, saving significant time and resources compared to traditional synthetic and experimental screening.
The process involves systematically modifying the structure of the parent molecule, in this case, this compound, and then calculating the desired reactivity descriptors for each new analogue. For instance, if the goal is to enhance the nucleophilicity of the amine group, various substituents could be computationally introduced at different positions on the pyridine ring, and their effect on the electron density of the amine nitrogen could be calculated.
Machine learning models can be integrated with computational screening to further accelerate the discovery process. researchgate.net By training a model on a dataset of known pyridine derivatives and their experimentally determined reactivities, it becomes possible to predict the reactivity of novel, unsynthesized analogues with a reasonable degree of accuracy. researchgate.net This predictive capability allows for the prioritization of the most promising candidates for synthesis and experimental validation.
Table 2: Hypothetical Computational Screening of this compound Analogues
| Analogue | Modification | Calculated HOMO Energy (eV) | Predicted Reactivity Descriptor |
| Analogue 1 | Replace -Cl with -F | -6.2 | Decreased |
| Analogue 2 | Replace -Cl with -Br | -5.9 | Increased |
| Analogue 3 | Replace -propyl with -ethyl | -6.0 | Slightly Decreased |
| Analogue 4 | Add -OCH3 at C2 | -5.7 | Increased |
Note: The data in this table is hypothetical and for illustrative purposes only.
Through these theoretical and computational investigations, a comprehensive understanding of the chemical behavior of this compound and its potential derivatives can be achieved. This knowledge is invaluable for guiding further research and development in areas where this compound and its analogues may have applications.
Chemical Reactivity and Transformation Mechanisms of 5 Chloro 6 Propylpyridin 3 Amine
Nucleophilic Substitutions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridines, particularly when activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 5-Chloro-6-propylpyridin-3-amine, the chlorine atom serves as a leaving group, and the pyridine ring itself acts as an electrophile. The reactivity of the ring is enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.org
Examination of the Leaving Group Effect of the Chlorine Substituent
The chlorine substituent at the 5-position of the pyridine ring is a moderately good leaving group in nucleophilic aromatic substitution reactions. Its departure is facilitated by the ability of the pyridine ring to delocalize the incoming negative charge from the nucleophile. The rate of substitution is influenced by the nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and polar aprotic solvents favor the SNAr mechanism.
The reactivity of halopyridines in SNAr reactions is well-documented. For instance, the reaction of 2,6-dichloropyridine (B45657) with propylamine (B44156) demonstrates the displacement of a chlorine atom by an amine nucleophile. While the specific kinetics for this compound are not extensively reported, the principles governing the reactivity of chloropyridines suggest that the chlorine atom is susceptible to displacement by a variety of nucleophiles. youtube.com
Regiochemical Control in Amine-Directed Nucleophilic Aromatic Substitutions
The regiochemistry of nucleophilic attack on substituted pyridines is a critical aspect of their synthetic utility. In this compound, the positions ortho and para to the ring nitrogen are activated towards nucleophilic attack. wikipedia.org The amino group at the 3-position and the propyl group at the 6-position also exert electronic and steric influences on the regioselectivity of the reaction.
While direct amination of a chloropyridine can sometimes lead to a mixture of products through a pyridyne intermediate, modern catalytic methods offer greater control. The use of tertiary amine nucleophiles has been shown to direct substitution to the C-2 position in 2,4-dichloropyrimidines, a related heterocyclic system. nih.gov This suggests that the choice of nucleophile can be a key factor in controlling the regiochemical outcome of SNAr reactions on the this compound scaffold.
Functional Group Interconversions Involving the Primary Amine Moiety
The primary amino group at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Alkylation and Acylation of the Pyridin-3-amine Nitrogen
The nitrogen atom of the primary amine in this compound is nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: Alkylation of aminopyridines can occur at either the exocyclic amino group or the ring nitrogen. publish.csiro.au While alkylation of 3-aminopyridine (B143674) with alkyl halides can lead to N-alkylation of the amino group, the use of catalysts can improve selectivity. google.comorganic-chemistry.orgnih.gov For example, a method for the selective mono-N-alkylation of 3-amino alcohols has been developed using 9-BBN, which proceeds via a stable chelate. organic-chemistry.org This highlights the potential for developing selective alkylation protocols for this compound.
Acylation: Acylation of aminopyridines typically occurs at the exocyclic amino group to form the corresponding amide. publish.csiro.au Studies on the acetylation of aminopyridines have shown that 3-aminopyridine reacts directly at the amino nitrogen. publish.csiro.au This transformation is a common strategy to protect the amino group or to introduce new functional moieties. Enzymatic methods have also been developed for the regioselective acylation of amino groups in related heterocyclic systems. nih.gov
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 3-Aminopyridine | Acetic Anhydride | 3-Acetamidopyridine | publish.csiro.au |
Diazotization Reactions and Subsequent Transformations for Aryl Halide or Hydroxyl Substitutions
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring. google.comnih.gov Diazotization is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. google.comgoogle.com
The resulting diazonium salt can undergo a range of transformations, most notably the Sandmeyer reaction, to introduce halide or cyanide groups. wikipedia.orgquora.comnih.gov For example, treatment with copper(I) chloride or copper(I) bromide would yield the corresponding 3,5-dichloro- or 3-bromo-5-chloro-6-propylpyridine, respectively. The introduction of an iodine substituent can be achieved using potassium iodide. nrochemistry.com Furthermore, the diazonium group can be replaced by a hydroxyl group through reaction with water, often with copper catalysis. wikipedia.org
It is important to note that the stability and reactivity of pyridinediazonium salts can differ significantly from their aniline (B41778) counterparts. google.com For instance, 3-diazopyridinium cations have been found to be relatively unstable, which can influence the efficiency of subsequent substitution reactions. nih.gov
| Starting Material | Reaction | Reagents | Product | Reference |
|---|---|---|---|---|
| 3-Aminopyridine | Diazotization | NaNO₂, HCl | Pyridine-3-diazonium chloride | nih.gov |
| Pyridine-3-diazonium salt | Sandmeyer Reaction (Chlorination) | CuCl | 3-Chloropyridine | wikipedia.org |
| Pyridine-3-diazonium salt | Sandmeyer Reaction (Bromination) | CuBr | 3-Bromopyridine | wikipedia.org |
| Pyridine-3-diazonium salt | Hydroxylation | H₂O, Cu₂O | 3-Hydroxypyridine | wikipedia.org |
Cross-Coupling Reactions for C-C and C-N Bond Formation
The chlorine atom at the 5-position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki cross-coupling reaction, which couples an organoboron reagent with a halide, is a widely used method for C-C bond formation. mdpi.com this compound could be coupled with various aryl or vinyl boronic acids or esters to generate more complex molecular architectures. The success of such reactions has been demonstrated with similarly substituted pyridines. mdpi.com
Buchwald-Hartwig Amination: This reaction provides a route to form C-N bonds by coupling an amine with a halide. This would allow for the introduction of a second amino group at the 5-position of the pyridine ring, leading to diaminopyridine derivatives.
Sonogashira Coupling: While not explicitly detailed for this specific compound, the chlorine atom could potentially participate in Sonogashira coupling with terminal alkynes to introduce alkynyl substituents.
Oxidative and Reductive Transformations of the Pyridine Nucleus and Propyl Chain
The pyridine nucleus and the propyl side chain of this compound are susceptible to both oxidative and reductive transformations.
Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides upon treatment with oxidizing agents such as peracids. The resulting N-oxide can exhibit altered reactivity, facilitating certain nucleophilic substitution reactions. The propyl side chain can also be oxidized. Depending on the reaction conditions, oxidation could occur at the benzylic-like position (the carbon adjacent to the pyridine ring) to yield a ketone, or under more vigorous conditions, cleavage of the propyl group could occur.
Reduction of the pyridine ring typically requires more forcing conditions than the reduction of a benzene (B151609) ring. Hydrogenation of pyridines can lead to the corresponding piperidine (B6355638) derivatives. For this compound, catalytic hydrogenation would likely reduce the pyridine ring to a piperidine ring. It is also possible that under certain conditions, the chloro group could be removed via hydrogenolysis. The propyl group is generally stable to typical reduction conditions used for aromatic rings. However, under specific catalytic systems, transformations of alkyl chains on aromatic rings can be achieved.
The potential oxidative and reductive transformations are outlined in the table below.
| Transformation | Reagent/Condition | Potential Product(s) |
| Pyridine Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide |
| Propyl Chain Oxidation | Oxidizing agent (e.g., KMnO4) | 1-(5-Chloro-3-aminopyridin-6-yl)propan-1-one |
| Pyridine Reduction | Catalytic Hydrogenation (e.g., H2, Pd/C) | 5-Chloro-6-propylpiperidin-3-amine |
| Dechlorination | Hydrogenolysis (e.g., H2, Pd/C, base) | 6-Propylpyridin-3-amine |
Advanced Research Applications of 5 Chloro 6 Propylpyridin 3 Amine As a Synthetic Synthon
Design and Synthesis of Novel Heterocyclic Scaffolds and Complex Molecular Architectures
The unique arrangement of functional groups in 5-Chloro-6-propylpyridin-3-amine makes it a promising starting material for the synthesis of diverse heterocyclic systems.
Construction of Pyridine-Fused Systems and Polycyclic Compounds
The 3-amino group and the adjacent C4-hydrogen atom of this compound are suitably positioned for annulation reactions to form pyridine-fused systems. For instance, condensation reactions with β-dicarbonyl compounds or their equivalents could lead to the formation of pyridopyrimidines, which are known for their wide range of biological activities.
Furthermore, the chloro and amino substituents can be utilized in transition-metal-catalyzed cross-coupling reactions to build polycyclic structures. For example, a Suzuki or Buchwald-Hartwig amination reaction at the chloro position, followed by an intramolecular cyclization involving the amine group, could yield complex polycyclic aromatic systems. The synthesis of various pyridine-fused ring systems often involves the strategic use of halogenated and aminated pyridine (B92270) precursors. nih.gov
Incorporation into Macrocyclic and Supramolecular Structures
The diametrically opposed positions of the propyl and amino/chloro groups on the pyridine ring make this compound an attractive building block for macrocycle synthesis. The amino group can be readily acylated or alkylated to introduce linker arms, which can then be cyclized with other complementary synthons. The synthesis of macrocyclic polyaza compounds often relies on the cyclization of reactants containing heterocyclic rings. google.com The rigidity of the pyridine core can impart conformational pre-organization to the resulting macrocycle, which is a desirable feature for host-guest chemistry and the development of selective receptors.
Development of Functional Materials and Chemical Probes
The electronic properties and functional handles of this compound suggest its utility in the creation of new materials and chemical tools.
Role in Coordination Chemistry and Ligand Design
The nitrogen atom of the pyridine ring and the exocyclic primary amine can act as a bidentate chelate for a variety of metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-donating propyl group and the electron-withdrawing chloro group. Schiff base condensation of the amino group with an aldehyde or ketone would generate a new class of multidentate ligands. The study of aromatic amine ligands with copper(I) chloride has shown that the basicity and steric hindrance of the ligand are crucial for the catalytic activity of the resulting complex. bldpharm.com
Table 1: Potential Coordination Complexes with this compound Derivatives
| Metal Ion | Potential Ligand Derivative | Potential Application |
| Cu(II) | Schiff base with salicylaldehyde | Catalysis, Antimicrobial agent |
| Ru(II) | Bipyridyl-type ligand from coupling | Photoredox catalysis |
| Pt(II) | Simple coordination | Anticancer agent |
| Gd(III) | Macrocyclic ligand incorporating the pyridine | MRI contrast agent |
Derivatization for Labeling and Imaging Applications (Focus on chemical methodology)
The primary amino group of this compound is a key functional group for derivatization. It can be readily transformed into a variety of other functionalities suitable for labeling and imaging applications. For example, diazotization of the amine followed by coupling with an electron-rich aromatic compound can generate azo dyes. Alternatively, the amine can be acylated with a linker that is subsequently attached to a fluorophore or a biotin (B1667282) moiety.
Table 2: Potential Derivatization Reactions for Labeling
| Reagent | Resulting Functional Group | Application |
| Fluorescein isothiocyanate | Thiourea-linked fluorescein | Fluorescent labeling |
| Boc-anhydride | Boc-protected amine | Intermediate for further synthesis |
| Acryloyl chloride | Acrylamide | Polymerizable monomer |
| Azide-containing carboxylic acid | Amide-linked azide (B81097) | Click chemistry handle |
Interdisciplinary Chemical Biology Research (Focusing on Chemical Mechanisms and Interactions)
In the realm of chemical biology, this compound can serve as a scaffold for the synthesis of molecules designed to probe biological systems. The specific substitution pattern can influence the molecule's ability to interact with biological targets. For instance, the chloro and propyl groups can modulate lipophilicity, which is a key parameter for cell permeability. The amino group provides a site for the attachment of pharmacophores or for mimicking interactions of endogenous ligands. While no specific biological activity has been reported for this compound, related aminopyridines are known to interact with a variety of enzymes and receptors.
The investigation into the synthesis of Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity highlights the potential for aminopyridine derivatives in medicinal chemistry. semanticscholar.orgnih.gov The mechanism of action for such compounds often involves their ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Due to a lack of specific research data for the compound this compound within the narrow scope of the requested applications, a detailed article meeting the user's requirements cannot be generated at this time. Extensive searches for scholarly and research information on its use as a substrate for biocatalytic mechanism elucidation and for probing enzyme active site chemical environments did not yield any specific findings.
Therefore, the requested article with the specified outline and content cannot be produced without resorting to speculation or including information outside the provided constraints. Further research or a broader scope of inquiry would be necessary to generate a comprehensive and scientifically accurate article on the applications of this particular chemical compound.
Emerging Trends and Future Directions in 5 Chloro 6 Propylpyridin 3 Amine Research
Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The integration of AI with automated robotic platforms is enabling the creation of "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions, further speeding up the discovery of efficient syntheses for complex pyridine (B92270) derivatives. beilstein-journals.org
Table 1: Applications of AI/ML in 5-Chloro-6-propylpyridin-3-amine Synthesis
| Application Area | AI/ML Technique | Potential Benefit |
| Retrosynthetic Analysis | Transformer-based Neural Networks | Deconstructs the target molecule to suggest simpler, commercially available starting materials, streamlining synthesis design. preprints.org |
| Reaction Condition Optimization | Bayesian Optimization, Neural Networks | Predicts optimal temperature, pressure, catalyst, and solvent to maximize yield and reduce byproducts, minimizing experimental effort. mdpi.com |
| Forward Synthesis Prediction | Graph Convolutional Neural Networks | Forecasts reaction outcomes, identifies potential side reactions, and predicts yields before experiments are conducted. nih.govmindmapai.app |
| Catalyst Discovery | Generative Models | Guides the design of novel catalysts with improved performance by correlating physicochemical properties with catalytic activity. |
Flow Chemistry and Continuous Manufacturing of Complex Pyridine Derivatives
Flow chemistry, a key component of continuous manufacturing, is emerging as a safer, more efficient, and scalable alternative to traditional batch synthesis for heterocyclic compounds. mtak.huorganic-chemistry.orgbohrium.com In this approach, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction conditions and superior heat and mass transfer. organic-chemistry.orgresearchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Derivative Synthesis
| Parameter | Batch Chemistry | Flow Chemistry |
| Safety | Larger reaction volumes can pose significant safety risks, especially with exothermic or hazardous reactions. | Small reaction volumes at any given time enhance operational safety. organic-chemistry.orgresearchgate.net |
| Process Control | Difficult to maintain precise control over temperature and mixing, leading to potential side reactions. | Precise, automated control over parameters like temperature, pressure, and residence time leads to higher reproducibility and selectivity. researchgate.net |
| Scalability | Scaling up often requires significant re-optimization and can be problematic. | Production is scaled by running the system for longer periods, avoiding the challenges of scale-up. organic-chemistry.org |
| Efficiency | Multiple workup and isolation steps for intermediates can lead to material loss and lower overall yield. | Multi-step syntheses can be integrated, reducing manual operations and improving overall process efficiency. mtak.humdpi.com |
Exploration of Chirality and Stereoselective Synthetic Pathways
While this compound is an achiral molecule, the synthesis of its chiral derivatives is a key area of research. Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The development of catalytic stereoselective methods to synthesize specific enantiomers of pyridine derivatives is therefore highly valuable. mdpi.com
Stereoselective synthesis involves using chiral catalysts or reagents to control the three-dimensional outcome of a reaction, yielding predominantly one enantiomer. acs.org For derivatives of this compound, this could involve asymmetric reactions to introduce a chiral center on the propyl side chain or via functionalization of the pyridine ring. The use of chiral pyridine-derived ligands in asymmetric catalysis is a rapidly advancing field, with new ligand designs showing excellent performance in achieving high stereoselectivity. acs.org Methods like nucleophilic addition of organometallic reagents to activated chiral pyridinium salts are effective for creating chiral dihydropyridines, which can then be converted to the desired substituted pyridines. acs.orgresearchgate.net
Table 3: Potential Stereoselective Pathways for Derivatives of this compound
| Synthetic Approach | Chiral Method | Potential Outcome |
| Asymmetric C-H Functionalization | Transition metal catalysis with chiral ligands (e.g., Iridium-based). | Direct and enantioselective introduction of a functional group at a specific C-H bond on the propyl chain, creating a stereocenter. acs.org |
| Stereoselective Addition to Pyridinium Salt | Formation of a chiral N-acyl pyridinium salt followed by diastereoselective nucleophilic addition. | Creation of chiral 1,4-dihydropyridine intermediates that can be oxidized to form enantiomerically enriched pyridine derivatives. mdpi.comacs.org |
| Asymmetric Cross-Coupling | Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using chiral phosphine (B1218219) ligands. | Enantioselective formation of a C-C bond, for instance, by coupling a modified propyl group with another fragment. acs.org |
Q & A
Basic Research Questions
Q. How can synthetic routes for 5-Chloro-6-propylpyridin-3-amine be optimized to improve yield and purity?
- Methodological Approach :
- Parameter Variation : Systematically test reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, use palladium-catalyzed cross-coupling for introducing the propyl group, as seen in analogous chloro-aminopyridine syntheses .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) or inline IR spectroscopy to track intermediate formation and minimize side reactions.
- Workup Strategies : Use liquid-liquid extraction with dichloromethane/water to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Approach :
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the compound and impurities.
- HPLC : Utilize reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation, as recommended for structurally related pyridinamines .
- Spectral Verification : Confirm purity via NMR (absence of extraneous peaks) and mass spectrometry (exact mass match) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Approach :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the propyl and chloro substituents. Compare with PubChem data for similar pyridinamines .
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) to confirm functional groups .
- High-Resolution MS : Use electrospray ionization (ESI) to validate the molecular ion ([M+H]⁺) and isotopic pattern matching for chlorine .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?
- Methodological Approach :
- Kinetic Studies : Monitor reaction rates under varying concentrations of nucleophiles (e.g., amines, thiols) to determine rate laws.
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) or 15N-labeled reagents to track proton transfer steps via NMR .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and compare with experimental activation energies .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Approach :
- Derivatization : Synthesize analogs with modified substituents (e.g., fluoro, methoxy) at the 5- and 6-positions.
- In Vitro Assays : Screen compounds against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays, referencing protocols for trifluoromethylpyridinamines .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .
Q. How should researchers address contradictory data in the stability profiling of this compound under acidic vs. basic conditions?
- Methodological Approach :
- Controlled Stability Studies : Replicate experiments under standardized conditions (pH, temperature, light exposure) using HPLC to quantify degradation products .
- Error Analysis : Calculate confidence intervals for degradation rates and identify outliers using Grubbs’ test.
- Mechanistic Probes : Use LC-MS to detect hydrolyzed intermediates (e.g., pyridinols) and propose degradation pathways .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Methodological Approach :
- Property Prediction : Use ChemAxon or ACD/Labs to estimate logP, pKa, and solubility. Validate predictions experimentally via shake-flask solubility tests .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to explore interactions with biological targets, leveraging PubChem’s 3D conformer data .
Q. How can researchers assess the thermal stability of this compound for long-term storage?
- Methodological Approach :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (5°C/min) to determine decomposition thresholds.
- Accelerated Aging : Store samples at elevated temperatures (40°C, 75% RH) for 4–8 weeks and monitor purity via HPLC .
- Crystallography : Compare X-ray structures before and after storage to detect polymorphic transitions affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
